N,N-Dimethylpropanediamine

Description

Scope and Isomerism in N,N-Dimethylpropanediamine Chemistry

The term "this compound" can be ambiguous without specifying the location of the methyl groups. The core structure is a three-carbon propane (B168953) chain with two amine groups. The isomerism arises from the placement of the two methyl substituents on the nitrogen atoms. The two primary isomers studied in chemical research are N,N-Dimethyl-1,3-propanediamine and N,N'-Dimethyl-1,3-propanediamine.

N,N-Dimethyl-1,3-propanediamine, commonly abbreviated as DMAPA, is an asymmetrical diamine where one nitrogen atom of the 1,3-propanediamine is part of a tertiary amine and the other is a primary amine. chemicalbook.com This structural feature makes it a valuable intermediate in a wide array of chemical syntheses. DMAPA is a colorless, weakly basic liquid that is soluble in water. chemicalbook.comatamankimya.com

DMAPA is synthesized industrially from dimethylamine (B145610) and acrylonitrile (B1666552) in a two-stage process. cetjournal.itresearchgate.net The initial reaction yields N,N-dimethyl-aminopropionitrile, which is subsequently hydrogenated to produce DMAPA. cetjournal.itresearchgate.net Research has focused on optimizing this process, including developing continuous reaction methods in a fixed bed to achieve high conversion and selectivity. cetjournal.itresearchgate.net

In academic research, DMAPA is a versatile reagent. It is used to cleave N-alkylphthalimide derivatives to yield primary amines, serving as an alternative to methyl hydrazine. fishersci.ca It is also a key component in the synthesis of more complex molecules. For instance, it is used to prepare bio-based zwitterionic surfactants from waste cooking oil, which have applications in enhanced oil recovery. mdpi.com Further research applications include its use as a cationic moiety to form ionic liquids for protein extraction and in the palladium-catalyzed amination of aryl amines. sigmaaldrich.com

The compound serves as an intermediate in the production of numerous materials, including binding agents, ion-exchange materials, and flocculating agents for water treatment. fishersci.ca It is also a precursor in the synthesis of agrochemicals, dyes, and polyurethane fibers. chemicalbook.comimcd.be In polymer chemistry, DMAPA is used as a hardener for epoxy resins and as a cross-linking agent for cellulose (B213188) fibers. atamankimya.comfishersci.ca

Table 1: Properties of N,N-Dimethyl-1,3-propanediamine

N,N'-Dimethyl-1,3-propanediamine is a symmetrical diamine where each nitrogen atom of the 1,3-propanediamine backbone is substituted with one methyl group, resulting in two secondary amine functionalities. sigmaaldrich.com This compound is a colorless liquid that is fully miscible with water. chemicalbook.comcymitquimica.com It is recognized for its role as a chemical crosslinking reagent and as an intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and dyestuffs. chemicalbook.comwikipedia.org

The symmetrical nature of N,N'-Dimethyl-1,3-propanediamine allows it to act as a bidentate ligand in coordination chemistry. Its ability to form stable chelate rings with metal ions is a key aspect of its reactivity.

Table 2: Properties of N,N'-Dimethyl-1,3-propanediamine

Historical Context and Evolution of Research Perspectives

The study and application of this compound isomers have evolved significantly over time. Initially utilized as intermediates and building blocks in classical organic synthesis, their roles have expanded into more specialized and advanced fields. Early applications of DMAPA (N,N-Dimethyl-1,3-propanediamine) centered on its utility as a curing agent for epoxy resins and as an intermediate for surfactants, such as cocamidopropyl betaine, which became prevalent in personal care products. chemicalbook.comatamankimya.com

The manufacturing process for DMAPA has also seen evolution, with research in the 21st century focusing on shifting from traditional two-step batch reactions to more efficient continuous processes using fixed-bed reactors to improve yield and selectivity. cetjournal.itresearchgate.netresearchgate.net

The research perspective on these molecules has broadened from simple intermediates to key components in supramolecular chemistry and materials science. For example, this compound (specified as 'Dp' in the research) has been used in the solid-phase synthesis of Pyrrole-Imidazole (PI) polyamides. researchgate.net This research builds upon decades of work in developing synthetic molecules that can recognize specific DNA sequences, a field that gained momentum after the discovery of the natural product distamycin. researchgate.net This illustrates a shift from bulk chemical production to the design of highly specific, functional molecules for biological applications.

Contemporary Significance and Research Frontiers in Chemical Sciences

In modern chemical research, N,N-Dimethylpropanediamines are integral to several cutting-edge fields. Their significance lies in their ability to impart specific properties to larger, more complex molecules and materials.

A significant research frontier is the development of novel functional materials. DMAPA has been used to modify the surface of activated carbons, enriching them with nitrogen to enhance their capacity for adsorbing pollutants in wastewater treatment. frontiersin.org In polymer science, DMAPA is used to partially modify poly(styrene-alt-maleic anhydride) and to derivatize pullulan to form cationic polymers for various applications, including gene delivery. sigmaaldrich.com

In the field of coordination chemistry and catalysis, recent studies (2023) have shown the synthesis of tridentate ligands from DMAPA. samipubco.comresearchgate.net For example, N,N-dimethyl-N-(1-pyridinylmethylidene) propane-1,3-diamine (DPMPD) was synthesized and complexed with copper. samipubco.comresearchgate.net These metal complexes are being investigated for their potential biocidal and anticancer activities, with studies showing moderate cytotoxic effects on cancer cell lines. samipubco.comresearchgate.net

Furthermore, DMAPA is a key reagent in the synthesis of advanced analytical tools. Research has demonstrated its use in creating modified carbon paste electrodes, such as a cis-dioxo-bis[3-methoxy-2,2-dimethylpropanediamine] molybdenum(VI) complex, for the simultaneous electrochemical sensing of biologically important molecules like ascorbic acid and dopamine (B1211576). researchgate.net The synthesis of platinum(II) compounds containing cyclometalated tridentate ligands derived from N,N-dimethylethylenediamine and this compound also highlights the ongoing exploration of these amines in organometallic chemistry. ub.edu

Structure

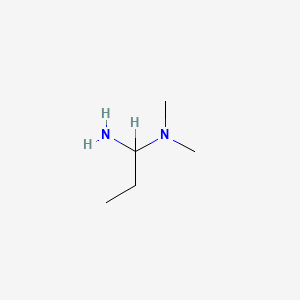

2D Structure

3D Structure

Properties

CAS No. |

30734-81-7 |

|---|---|

Molecular Formula |

C5H14N2 |

Molecular Weight |

102.18 g/mol |

IUPAC Name |

1-N',1-N'-dimethylpropane-1,1-diamine |

InChI |

InChI=1S/C5H14N2/c1-4-5(6)7(2)3/h5H,4,6H2,1-3H3 |

InChI Key |

OOFAEFCMEHZNGP-UHFFFAOYSA-N |

SMILES |

CCC(N)N(C)C |

Canonical SMILES |

CCC(N)N(C)C |

Other CAS No. |

30734-81-7 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N,n Dimethylpropanediamines

Synthesis of N,N-Dimethyl-1,3-propanediamine

N,N-Dimethyl-1,3-propanediamine (DMAPA) is a significant organic chemical intermediate. researchgate.net The primary industrial production method involves a two-step process starting from acrylonitrile (B1666552) and dimethylamine (B145610). google.comaidic.it First, a Michael addition reaction occurs to form N,N-dimethylaminopropionitrile (DMAPN), which is then hydrogenated to yield the final DMAPA product. google.comaidic.it

Continuous Process Development via Acrylonitrile and Dimethylamine

The industrial synthesis of N,N-Dimethyl-1,3-propanediamine (DMAPA) has transitioned from batch processes to more efficient continuous methods. researchgate.netaidic.it The conventional approach is a two-step reaction where dimethylamine (DMA) and acrylonitrile (ACN) first react to produce N,N-dimethylaminopropionitrile (DMAPN). researchgate.netaidic.it This intermediate is subsequently hydrogenated to give DMAPA. researchgate.net

Continuous processes utilizing fixed-bed reactors offer significant advantages, including stable product quality, energy savings, and suitability for large-scale production. google.com In these systems, the reactants are continuously fed into a reactor, eliminating the need for the loading and unloading steps associated with batch production. google.com One described continuous process involves two fixed-bed reactors. google.com The first reactor is used for the synthesis of the DMAPN intermediate, which can then be directly fed into the second reactor for hydrogenation without intermediate purification steps. google.com Research has demonstrated that this continuous two-step process can achieve conversion and selectivity rates exceeding 99.5% for both reaction stages. researchgate.netaidic.it

Another advancement in continuous processing involves the use of microchannel reactors for the initial addition reaction. google.com These reactors provide high mass and heat transfer efficiency and a narrow residence time distribution, leading to a highly efficient reaction with high conversion rates and minimal byproducts. google.com The resulting reaction liquid is then mixed with hydrogen, preheated, and introduced into a continuous hydrogenation reactor. google.com

Catalytic Systems and Reaction Condition Optimization (e.g., H-ZSM-5, Raney-Ni, ZL-311-R)

The choice of catalyst is critical for optimizing the synthesis of DMAPA. In the first step, the formation of DMAPN from dimethylamine and acrylonitrile, catalysts like the H-ZSM-5 zeolite have been shown to be effective. researchgate.net In a continuous process using a fixed-bed reactor with fillers that mimic the catalytic effect of H-ZSM-5, both conversion and selectivity can surpass 99.5%. researchgate.netaidic.it

For the subsequent hydrogenation of DMAPN to DMAPA, Raney-Ni is a widely used catalyst. researchgate.netgoogle.com To suppress the formation of secondary and tertiary amine byproducts, the reaction is often carried out in the presence of an alkaline substance, such as a sodium hydroxide (B78521) solution. aidic.it A specialized Raney-Ni variant, ZL-311-R, has also been employed in continuous hydrogenation processes. researchgate.netaidic.it Using ZL-311-R in a fixed-bed reactor with an alkali liquor like NaOH, the reaction has achieved conversion and selectivity higher than 99.5%. researchgate.netaidic.itcetjournal.it Novel Ni-based alloy catalysts have also been developed for this hydrogenation step, allowing the reaction to proceed under mild conditions while achieving high conversion and selectivity. google.com

Optimization of reaction conditions is key to achieving high yields and purity. For the continuous synthesis of DMAPN, optimal conditions have been reported at a temperature of 30°C, a pressure of 1.0 MPa, and a liquid hourly space velocity (LHSV) between 1.1 and 4 h⁻¹. researchgate.netaidic.itcetjournal.it For the subsequent hydrogenation step, optimized conditions include a temperature of 70°C, a pressure of 6 MPa, and an LHSV of 0.3 h⁻¹. researchgate.netaidic.itcetjournal.it

Table 1: Optimized Reaction Conditions for Continuous DMAPA Synthesis

| Parameter | Step 1: DMAPN Formation | Step 2: DMAPA Hydrogenation | Source |

|---|---|---|---|

| Catalyst | H-ZSM-5 (or equivalent filler) | ZL-311-R (Raney-Ni variant) | researchgate.netaidic.it |

| Temperature | 30°C | 70°C | researchgate.netaidic.it |

| Pressure | 1.0 MPa | 6.0 MPa | researchgate.netaidic.it |

| Space Velocity (h⁻¹) | 1.1–4.0 | 0.3 | researchgate.net |

| Conversion (%) | >99.5 | >99.5 | researchgate.net |

| Selectivity (%) | >99.5 | >99.5 | researchgate.net |

Emerging Synthetic Approaches and Green Chemistry Considerations

In an effort to develop more sustainable and efficient manufacturing processes, emerging synthetic approaches for DMAPA are focusing on green chemistry principles. A key development is the use of microchannel reactors for the initial addition reaction between acrylonitrile and dimethylamine. google.com This technology offers superior mass and heat transfer, which allows for highly efficient and continuous production with minimal byproducts. google.com This approach significantly reduces waste and improves resource utilization. google.com

Another "green" method involves the reaction of acrolein and dimethylamine to form an N,N,N',N'-substituted 1,3-propylenediamine intermediate. google.comgoogle.com This intermediate is then reacted with ammonia (B1221849) and hydrogen in the presence of a catalyst to produce DMAPA. google.comgoogle.com While this method is considered environmentally friendly, it has been reported to result in a lower yield of approximately 91% compared to the acrylonitrile-based route. google.comgoogle.com

Synthesis of N,N'-Dimethyl-1,3-propanediamine

N,N'-Dimethyl-1,3-propanediamine is an isomer of DMAPA, distinguished by having one methyl group on each of the two nitrogen atoms of the propane-1,3-diamine backbone. wikipedia.org

Conventional Preparation Strategies

Conventional methods for synthesizing N,N'-Dimethyl-1,3-propanediamine typically involve the direct alkylation of 1,3-propanediamine. One common strategy is the reaction of 1,3-propanediamine with a methylating agent, such as dimethyl sulfate, under basic conditions. smolecule.com Another approach involves the alkylation of 1,3-diaminopropane (B46017) derivatives with ethylating agents like ethyl bromide, followed by further alkylation with methylamine (B109427) under alkaline conditions. The dihydrochloride (B599025) salt of the compound can be prepared by treating the resulting diamine with hydrochloric acid. smolecule.com

Advanced Synthetic Routes and Selectivity Control

Advanced synthetic strategies for N,N'-Dimethyl-1,3-propanediamine focus on achieving higher selectivity and yield. One documented route involves the synthesis from 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone. chemicalbook.com Controlling the degree of methylation is crucial to selectively produce the N,N'-dimethyl isomer over other methylated variants. The specific reaction conditions, including the choice of methylating agent, solvent, temperature, and base, are critical factors in directing the reaction towards the desired product and minimizing the formation of poly-methylated or incorrectly substituted byproducts.

Chemical Derivatization and Functionalization

The chemical behavior of N,N-Dimethylpropanediamine allows for its modification and incorporation into a wide range of molecular structures. These derivatization and functionalization reactions are pivotal for synthesizing molecules with specific properties and applications.

Alkylation and Quaternization Reactions

The amine groups in this compound can undergo alkylation, which involves the substitution of a hydrogen atom on the nitrogen with an alkyl group. whamine.comwhamine.com This reaction increases the steric bulk and can modify the electronic properties of the amine. Further alkylation can lead to the formation of quaternary ammonium (B1175870) salts, a process known as quaternization. whamine.comwhamine.com In these reactions, the nitrogen atom forms a fourth bond with an alkyl group, resulting in a positively charged ion.

Quaternization is a key step in the synthesis of various functional materials. For instance, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]tetradecan-1-aminium is a quaternary ammonium compound that can be synthesized from this compound. nih.gov Similarly, the reaction of this compound with 3-chloropropyltrimethoxysilane (B1208415) can lead to the formation of quaternized silane (B1218182) coupling agents. chemicalbook.com These quaternized compounds often exhibit unique properties, such as enhanced solubility in water and the ability to act as surfactants or antimicrobial agents. whamine.comgelest.com

A specific example is the synthesis of 3-{[dimethyl(3-trimethoxysilyl)propyl]ammonio}propane-1-sulfonate, a zwitterionic surfactant. researchgate.netresearchgate.net This process involves the quaternization of this compound, highlighting the importance of this reaction in creating specialized chemical structures. researchgate.netresearchgate.net

Aminolysis and Amidation Processes (e.g., with thiacalixsmolecule.comarenes)

This compound can participate in aminolysis and amidation reactions, where it reacts with esters or carboxylic acids (or their derivatives) to form amides. whamine.comwhamine.com These reactions are fundamental in organic synthesis for creating peptide bonds and other amide-containing structures.

A notable application of this reactivity is in the functionalization of thiacalix nih.govarenes. nih.gov In a specific study, this compound was reacted with triester derivatives of thiacalix nih.govarenes. This reaction resulted in the aminolysis of the ester groups to form amide linkages and, concurrently, the removal of a phthalimide (B116566) protecting group, yielding a primary amino group. nih.gov This dual functionality in a single step provides a versatile platform for further modification of the thiacalixarene scaffold. nih.gov The reaction conditions, such as temperature, are critical, as heating can lead to conformational changes in the final products. nih.gov

| Reactant | Product | Reaction Type | Key Feature |

| Triester derivative of thiacalix nih.govarene | Amide-functionalized thiacalix nih.govarene with a primary amino group | Aminolysis and deprotection | One-step functionalization |

| 3-methylbenzoyl chloride or 3-methylbenzoic acid | N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide | Amidation | Formation of an N,O-bidentate directing group |

Cyclization Reactions for Heterocyclic Compound Synthesis (e.g., cyclic ureas)

N,N'-Dimethyl-1,3-propanediamine is a key starting material for the synthesis of certain heterocyclic compounds, particularly cyclic ureas. googleapis.comwikipedia.org For example, it can be reacted with phosgene (B1210022) in the presence of sodium hydroxide to produce N,N'-dimethyl-substituted cyclic urea (B33335). googleapis.com Another method involves the reaction of N,N'-dimethyl-1,3-propanediamine with urea to form the corresponding cyclic urea. googleapis.comgoogle.com However, attempts to form cyclic ureas from N,N'-dimethyl-1,3-propanediamine under various other conditions have sometimes resulted in only trace amounts of the desired product. queensu.ca

The synthesis of N,N'-dimethylpropyleneurea (DMPU), a useful organic solvent, can also be achieved through a two-step process starting from N,N'-dimethylurea and acrylonitrile, which forms a cyclic urea intermediate. googleapis.comgoogle.com This intermediate is then hydrogenated to yield DMPU. google.com

| Reactants | Product | Reaction Type |

| N,N'-Dimethyl-1,3-propanediamine, Phosgene, Sodium Hydroxide | N,N'-dimethyl-substituted cyclic urea | Cyclization |

| N,N'-Dimethyl-1,3-propanediamine, Urea | N,N'-dimethyl-substituted cyclic urea | Cyclization |

| N,N'-Dimethylurea, Acrylonitrile | N,N'-dimethyldihydrocytosine (intermediate) | Cyclization |

Reactions with Electrophiles and Carbonyl Compounds

The amine groups of this compound are nucleophilic and readily react with a variety of electrophiles. smolecule.com These reactions can include alkylation and acylation, leading to the formation of more complex molecules. cymitquimica.com

The primary amine group can also undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines. smolecule.com This reactivity is a cornerstone of organic synthesis, enabling the construction of diverse molecular frameworks.

Furthermore, this compound is utilized in the synthesis of polyurethane resins, acting as a catalyst. google.comgoogleapis.comwhamine.com In this context, it can influence the balance between the gelling reaction (polyol and isocyanate) and the blowing reaction (water and isocyanate). googleapis.com

Integration into Complex Organic Architectures (e.g., di-HOPO derivatives)

N,N'-Dimethylpropanediamine serves as a scaffold for the synthesis of complex organic molecules, such as di-HOPO (3-hydroxy-2-pyridinone) chelators. nih.gov These chelators are of interest for their strong metal-binding properties. nih.gov In a specific synthetic route, N,N'-dimethylpropanediamine is reacted with an electrophilic 3,2-HOPO precursor in a two-step process to yield the corresponding di-HOPO derivative. nih.gov This method avoids the formation of amide linkages, which can limit the aqueous solubility of the final compound. nih.gov

The resulting di-HOPO chelators exhibit good water solubility over a wide pH range, a crucial property for potential applications in areas like magnetic resonance imaging (MRI) and the treatment of metal overload diseases. nih.gov

Formation of Carbodiimides

This compound is a key precursor in the synthesis of 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDC), a widely used water-soluble carbodiimide. chemicalbook.comzhishangchemical.comgoogle.comnih.gov The synthesis typically begins with the reaction of N,N'-dimethylpropanediamine with carbon disulfide to form N,N'-dimethylpropylthiourea. chemicalbook.comgoogle.com This intermediate is then oxidized, often with ethyl chloroformate, to produce an isothiocyanate. chemicalbook.comgoogle.com Subsequent reaction with ethylamine (B1201723) followed by oxidation, for example with sodium hypochlorite, yields EDC. chemicalbook.comgoogle.com EDC is a valuable reagent in peptide synthesis and bioconjugation, where it facilitates the formation of amide bonds by activating carboxyl groups. chemicalbook.comzhishangchemical.comcharlotte.edu

Coordination Chemistry and Metal Complexation of N,n Dimethylpropanediamines

Ligand Design Principles and Coordination Modes

The design of ligands based on N,N-Dimethylpropanediamine hinges on its inherent chelating ability and the potential for modification to create more complex, polydentate systems.

This compound typically functions as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms to form a stable six-membered chelate ring. This bidentate coordination is a foundational aspect of its chemistry.

The versatility of this diamine is further demonstrated in its use as a precursor for more complex multidentate ligands. Through Schiff base condensation reactions with various aldehydes or ketones, the primary amine end of the molecule can be readily functionalized. For instance, condensation with carbonyl compounds can produce tridentate (N3) or tetradentate (N2O2) ligands. samipubco.comresearchgate.net The synthesis of macrocyclic Schiff bases can be achieved through the condensation of diamines like 2,2-dimethylpropanediamine with appropriate dialdehydes, creating large, polydentate ring structures capable of encapsulating metal ions. researchgate.netuniovi.es These reactions expand the coordination capability of the basic propanediamine skeleton, allowing for the construction of intricate coordination polymers and complexes with tailored properties. Metal-templated reactions are often employed to synthesize these multidentate ligands, as the metal ion can direct the condensation to form specific macrocyclic or complex structures. chemicalbook.com

While this compound itself is an achiral molecule, the 1,3-propanediamine backbone is a key structural motif in the development of chiral ligands for asymmetric catalysis. Chirality can be introduced into this framework, enabling stereochemical control in metal-catalyzed reactions.

A primary strategy for creating chiral 1,3-propanediamine derivatives is through the enzymatic desymmetrization of prochiral precursors. Research has demonstrated that lipases can be used for the stereoselective mono-protection of 2-aryl-1,3-propanediamines. nih.gov This enzymatic process selectively modifies one of the two primary amine groups in a prochiral diamine, creating a chiral molecule with high enantiopurity. nih.gov This method represents a powerful route to access optically active amines that can serve as chiral building blocks. nih.govnih.gov The resulting enantioenriched diamines can then be used to synthesize chiral catalysts and ligands for asymmetric transformations. nih.gov While direct synthesis of chiral this compound is less common, these methods for modifying the parent diamine backbone highlight a key principle in chiral ligand design.

Synthesis and Structural Characterization of Transition Metal Complexes

The coordination of this compound and its derivatives has been extensively studied with a variety of transition metals, leading to a rich diversity of mononuclear, binuclear, and polymeric structures.

Copper(II) readily forms complexes with this compound and related ligands. Mononuclear complexes can be synthesized, but a significant area of research involves the formation of binuclear systems where two copper centers are bridged by other ligands. For instance, the reaction of a Schiff base ligand derived from this compound with copper(II) perchlorate (B79767) can yield unsymmetrical binuclear copper(II) complexes. towson.edu In these systems, the two copper ions can be bridged by phenoxo groups from the Schiff base ligand and an additional exogenous bridging donor like a hydroxo or acetato group. towson.edu

The synthesis of a tridentate Schiff base ligand, N,N-dimethyl-N'-(1-pyridinylmethylidene)propane-1,3-diamine (DPMPD), and its subsequent reaction with copper(II) perchlorate yields a copper complex in powdered form. google.com Binuclear copper(II) complexes can exhibit interesting magnetic properties, such as antiferromagnetic spin exchange between the two copper(II) ions, which are influenced by the geometry and the nature of the bridging ligands. towson.edu The flexibility of the this compound side arm in these ligands can influence the dihedral angle between the copper planes, thereby affecting the strength of the magnetic interaction. towson.edu

Table 1: Selected Copper(II) Complexes with this compound Derivatives

| Complex Formula | Ligand Type | System Type | Key Feature | Reference(s) |

|---|---|---|---|---|

| [Cu2L(X)]ClO4 (X=OH, OAc) | Unsymmetrical Schiff Base | Binuclear | Phenoxo and exogenous bridges (OH, OAc) | towson.edu |

| {[Cu2(μ-O2CMe)(μ-MedapO)(μ1,1-N3)2]n (CH3OH)n} | N-methyl-1,3-diamino-2-propanol | 2D Polymer | Ferromagnetic coupling | |

| CDPMPD | Tridentate Schiff Base (DPMPD) | Mononuclear | Formed from DPMPD and copper perchlorate | google.com |

Nickel(II) and Cobalt(II) also form a range of complexes with ligands derived from propanediamines. Bis(macrocyclic)dinickel(II) complexes have been synthesized via one-pot template condensation of a nitrogen-nitrogen linker, formaldehyde, 1,3-diaminopropane (B46017), and nickel(II) salts. samipubco.com These reactions create large, multi-unit structures where macrocyclic subunits are linked together.

Schiff base ligands are also central to the coordination chemistry of these metals. Tetradentate Schiff base ligands derived from the condensation of diamines like 2,2'-dimethyl-1,3-propanediimine with salicylaldehyde (B1680747) derivatives can coordinate to Co(II) and Ni(II). The resulting complexes are often square planar. The oxygen absorption properties of certain Cobalt(II) Schiff base complexes have been studied, demonstrating their potential for reversible binding of molecular oxygen. The synthesis of five-coordinate Ni(II) and Co(II) complexes with thiolate/nitrogen ligands has also been achieved through metal-templated Schiff base reactions. chemicalbook.com

Table 2: Representative Nickel(II) and Cobalt(II) Complexes

| Metal Ion | Ligand Type | Complex Feature | Key Finding | Reference(s) |

|---|---|---|---|---|

| Nickel(II) | Bis(macrocyclic) Schiff Base | Dinuclear | Formed by template condensation | samipubco.com |

| Cobalt(II) | Tetradentate Schiff Base | Square Planar | Exhibits oxygen absorption properties | |

| Nickel(II) | Tetradentate Schiff Base | Square Planar | Used in comparative studies with Co(II) |

The coordination chemistry of this compound derivatives with platinum is notable, particularly in the context of developing potential antineoplastic agents. Platinum(II) complexes can be synthesized from N-benzyl-1,3-propanediamine derivatives by reacting them with potassium tetrachloroplatinate(II) (K2PtCl4). researchgate.net These reactions yield compounds of the type [Pt(diamine)Cl2]. researchgate.net

Platinum(IV) complexes are also readily accessible. The oxidation of Pt(II) precursors or the direct reaction with Pt(IV) starting materials can be used. For example, tetrahydroxo(2,2-dimethylpropanediamine)platinum(IV) is a known Pt(IV) complex that can undergo further reactions. The synthesis of platinum(IV) complexes containing 1,2-diaminocyclohexane has been explored for their antitumor activity. The characterization of these platinum complexes is crucial and often involves detailed spectroscopic and crystallographic analysis to determine their precise structure and coordination geometry. researchgate.net

Table 3: Examples of Platinum(II) and Platinum(IV) Complexes

| Platinum Oxidation State | Ligand Derivative | Complex Type/Formula | Synthesis Precursor | Reference(s) |

|---|---|---|---|---|

| Platinum(II) | N-benzyl-1,3-propanediamine | [Pt(diamine)Cl2] | K2PtCl4 | researchgate.net |

| Platinum(II) | N-alkyl-1,3-propanediamine | [Pt(diamine)Cl2] | K2PtCl4 | |

| Platinum(IV) | 2,2-dimethylpropanediamine | [Pt(diamine)(OH)4] | - |

Molybdenum(VI) and Ruthenium(II) Complexes

This compound derivatives serve as effective ligands for Molybdenum(VI). A notable example is the cis-dioxo-bis[3-methoxy-2,2-dimethylpropanediamine] molybdenum(VI) complex, which has been synthesized and characterized. pnu.ac.ir This orange-precipitated complex is formed by reacting [MoO₂(acac)₂] with the 3-methoxy-2,2-dimethylpropanediamine Schiff base ligand in methanol (B129727) under reflux conditions. pnu.ac.ir This specific Molybdenum(VI) complex has garnered significant interest for its application in electrochemistry. nih.govpnu.ac.ir

Ruthenium(II) complexes incorporating bidentate Schiff bases derived from 2,2-dimethylpropanediamine have also been synthesized. researchgate.net While detailed structural analysis in the provided sources is limited, the broader context of ruthenium chemistry suggests these complexes are explored for their catalytic activities, such as in borrowing hydrogen reactions for N-alkylation, highlighting the utility of the this compound scaffold in stabilizing catalytically active metal centers. whiterose.ac.uk

Vanadium(IV) Complexes

Vanadium(IV) complexes are readily formed with Schiff base ligands derived from 2,2-dimethylpropanediamine. torvergata.it These complexes typically feature the stable vanadyl (VO²⁺) unit. informaticsglobal.ai The coordination environment is often square pyramidal or trigonal bipyramidal, with the vanadyl oxygen in an apical position. informaticsglobal.ai Mechanistic studies on oxidation reactions catalyzed by these vanadium complexes indicate the formation of peroxy-vanadium(V) species as key intermediates. torvergata.it The coordination of the diamine-derived ligand is crucial for stabilizing the vanadium center in its active oxidation state and preventing the precipitation of hydroxides in solution. informaticsglobal.ai

Manganese(III) Complexes

Manganese(III) complexes have been synthesized using tetradentate Schiff base ligands that incorporate the 2,2-dimethylpropanediamine moiety. scispace.com Another relevant example involves metal-organic frameworks where a diprotonated N,N'-dimethyl-1,3-propylenediammonium cation is accommodated within a niccolite-type manganese formate (B1220265) framework, demonstrating the ligand's role as a structural component in extended solid-state structures. researchgate.net The magnetic properties of such complexes are of particular interest, with studies on related Mn(III) Schiff base complexes revealing antiferromagnetic interactions between metal centers. researchgate.net

Mercury(II) Complexes

A mononuclear Mercury(II) complex, [Hg((Me-Ca)₂En)Br₂], has been synthesized from a macrocyclic Schiff base ligand derived from 2,2-dimethylpropanediamine. researchgate.net The structure of this complex was determined by single-crystal X-ray crystallography, revealing a coordinated Hg²⁺ ion. researchgate.net The synthesis involves the Schiff base condensation of 2,2-dimethylpropanediamine with specific dialdehydes. researchgate.net

Spectroscopic and Electrochemical Properties of Coordination Compounds

The coordination of this compound-based ligands to metal centers imparts specific spectroscopic and electrochemical signatures to the resulting complexes.

Electronic and Vibrational Spectroscopy

The spectroscopic properties of these complexes provide valuable insight into their structure and bonding.

Vibrational Spectroscopy (FT-IR): In vanadyl(IV) complexes, the V=O stretching frequency is a key diagnostic feature in IR spectra, typically appearing around 985 ± 50 cm⁻¹. informaticsglobal.ai This frequency is sensitive to the nature of the other ligands; ligands that increase electron density on the vanadium center reduce the V-O multiple bond character and lower the stretching frequency. informaticsglobal.ai For the Mercury(II) complex [Hg((Me-Ca)₂En)Br₂], FT-IR spectroscopy has been used for characterization, with notable C=N stretching vibrations observed. researchgate.net

Electronic Spectroscopy (UV-Vis): The electronic spectra of oxovanadium(IV) complexes with tridentate Schiff base ligands generally show three ligand field (d-d) bands. informaticsglobal.ai For other metal complexes, UV-Vis spectroscopy is used to monitor reactions, such as the titration of a V(IV) complex with an oxidant, which provided evidence for the formation of a peroxy-vanadium(V) species. torvergata.it

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C-NMR spectroscopy are essential for characterizing the ligand framework in complexes like the macrocyclic Schiff base Mercury(II) compound. researchgate.net

| Metal Complex Type | Spectroscopic Technique | Key Findings |

| Vanadium(IV)-Oxo | FT-IR | Characteristic V=O stretch at 985 ± 50 cm⁻¹ informaticsglobal.ai |

| Vanadium(IV)-Oxo | UV-Vis | Observation of three ligand field (d-d) transition bands informaticsglobal.ai |

| Mercury(II)-Schiff Base | FT-IR, ¹H & ¹³C-NMR | Characterization of ligand structure and C=N vibrations researchgate.net |

Electrochemistry of Metal-Ligand Systems

The electrochemical behavior of this compound complexes has been notably explored through the cis-dioxo-bis[3-methoxy-2,2-dimethylpropanediamine] molybdenum(VI) complex. This complex has been incorporated into carbon paste electrodes (CPEs) to create chemically modified sensors for the simultaneous detection of ascorbic acid (AA) and dopamine (B1211576) (DA). pnu.ac.irpnu.ac.ir

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) have been the primary techniques used to study these systems. pnu.ac.irbohrium.com The modified electrode demonstrates significant catalytic activity, reducing the overpotential for the oxidation of ascorbic acid and dopamine compared to an unmodified CPE. pnu.ac.ir

Key findings from electrochemical studies include:

Peak Separation: The molybdenum complex-modified electrode achieves excellent separation between the anodic peaks of ascorbic acid and dopamine, with a resolution of approximately 325 mV in buffered solutions of pH 5.0. pnu.ac.ir

Detection Limits: The sensor exhibits low detection limits, reaching the sub-micromolar level for both analytes. For instance, detection limits (S/N = 3) have been reported as 4 x 10⁻⁷ M for dopamine and 5 x 10⁻⁷ M for ascorbic acid. nih.gov

Redox Behavior: In a buffered solution, the unmodified CPE shows a pair of redox peaks for dopamine with anodic and cathodic peak potentials at 608 mV and 332 mV, respectively. pnu.ac.ir The modified electrode enhances the electrochemical response, facilitating more sensitive detection. pnu.ac.ir

| Electrochemical Parameter | Value/Observation |

| Techniques Used | Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV) pnu.ac.irpnu.ac.ir |

| Target Analytes | Dopamine (DA), Ascorbic Acid (AA) bohrium.com |

| Anodic Peak Separation (DA-AA) | ~325 mV (at pH 5.0) pnu.ac.ir |

| Dopamine Detection Limit | As low as 4 x 10⁻⁷ M nih.gov |

| Ascorbic Acid Detection Limit | As low as 5 x 10⁻⁷ M nih.gov |

Magnetic Phenomena and Spin Exchange Interactions in Metal Complexes

The coordination of this compound within metal complexes, particularly those containing multiple metal centers, gives rise to interesting magnetic phenomena governed by spin exchange interactions. These interactions are transmitted through bridging ligands connecting the metal ions, and the structural characteristics of the ligands, including the this compound moiety, play a crucial role in determining the nature and magnitude of the magnetic coupling.

In the study of phenoxo-bridged dicopper(II) complexes, where this compound constitutes a flexible side arm of a larger unsymmetrical ligand system, moderately strong antiferromagnetic spin exchange interactions between the two copper(II) ions have been observed. researchgate.net Antiferromagnetic coupling occurs when the magnetic moments of adjacent metal ions align in an antiparallel fashion, resulting in a lower total magnetic moment for the complex, especially at low temperatures. srce.hr The strength of this interaction is quantified by the magnetic exchange coupling constant, -2J.

Investigations using a vibrating sample magnetometer to measure magnetic susceptibility over a temperature range of 77–300 K have provided insight into these interactions. researchgate.net For a series of unsymmetrical binuclear copper(II) complexes, the flexibility of the this compound side arm was found to influence the geometry and the resulting spin exchange. researchgate.net A relatively weaker exchange interaction in some complexes was attributed to this flexibility, which can lead to a larger dihedral angle between the copper planes, thereby weakening the antiferromagnetic coupling. researchgate.net

Computational Studies on Metal-Ligand Interactions (e.g., Density Functional Theory)

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for gaining deeper insight into the metal-ligand interactions within coordination complexes of this compound. While specific DFT studies focusing exclusively on simple this compound complexes are not widely documented in the selected literature, the application of these methods to closely related systems illustrates the potential for detailed analysis of their electronic structure, geometry, and reactivity.

Furthermore, computational studies can elucidate the nature of the frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). utexas.edu The energy and distribution of these orbitals are fundamental to a complex's reactivity, redox properties, and spectroscopic behavior. By analyzing the spin distribution in the oxidized forms of metal complexes, researchers can understand how charge delocalization occurs across the metal center and the ligand backbone. utexas.edu

In the context of reaction mechanisms, DFT has been used to support proposed pathways in catalysis. For example, theoretical calculations have been instrumental in understanding the mechanistic details of oxidation reactions catalyzed by vanadium complexes containing Schiff base ligands derived from the related compound 2,2-dimethylpropanediamine. torvergata.it These studies help to map the energy landscapes of reaction intermediates and transition states, clarifying how the ligand environment affects catalytic activity. Similarly, DFT has been applied to investigate the spin crossover behavior in cobalt complexes, where the calculations of geometric characteristics and energy parameters show good agreement with experimental data. researchgate.net These examples underscore the capability of computational methods to probe the intricate details of metal-ligand bonding and reactivity in complexes containing diamine ligands like this compound.

Catalytic Applications of N,n Dimethylpropanediamines and Their Derivatives

Homogeneous Catalysis

In homogeneous catalysis, the catalyst and reactants exist in the same phase, typically a liquid solution. Derivatives of N,N-Dimethylpropanediamine are effective in this domain primarily as ligands that coordinate to metal centers or as standalone organocatalysts.

The two nitrogen atoms in propanediamine derivatives allow them to act as bidentate or "pincer-type" ligands, coordinating to a single metal center to form a stable chelate ring. This coordination modifies the electronic properties and steric environment of the metal, influencing its catalytic activity, selectivity, and stability.

Palladium complexes incorporating ligands derived from diamines have shown considerable catalytic activity in cross-coupling reactions. nih.gov For instance, a palladium(II) complex with a Schiff base ligand synthesized from 2,2-dimethyl-1,3-propanediamine (B1293695) has been successfully employed as a homogeneous catalyst in the Mizoroki-Heck reaction, a key method for carbon-carbon bond formation. researchgate.net Similarly, NNN pincer-type ligands and their palladium complexes are effective in Suzuki-Miyaura cross-coupling reactions, with some catalysts achieving nearly 100% conversion and yield in the reaction between 4-bromotoluene (B49008) and phenylboronic acid. nih.gov The design of such ligands is crucial, as their electronic and steric properties can influence catalytic steps beyond the initial C-H bond activation. nih.gov

| Catalyst/Ligand System | Metal | Catalytic Reaction | Key Finding |

| N,N'-bis(4-methoxysalicylidene)-2,2-dimethylpropane-1,3-diaminopalladium(II) | Palladium | Mizoroki-Heck | The complex acts as an effective and stable homogeneous catalyst. researchgate.net |

| Acetonitrile-N2,N6-bis(2-tert-butylphenyl)pyridine-2,6-dicarboxamidopalladium(II) | Palladium | Suzuki-Miyaura | Achieved almost 100% conversion for the coupling of 4-bromotoluene and phenylboronic acid. nih.gov |

The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. While traditional methods often use stoichiometric amounts of toxic heavy metals, catalytic approaches using metal complexes are preferred from a green chemistry perspective. nii.ac.jp Palladium complexes with N-heterocyclic carbene (NHC) ligands, which share structural motifs with diamine derivatives, have been identified as excellent catalysts for alcohol oxidation, achieving high turnover numbers even at low oxygen concentrations. nih.gov

Catalyst systems based on non-noble metals supported on nitrogen-doped carbons (derived from nitrogen-containing precursors) have also proven effective. In the oxidation of benzyl (B1604629) alcohol, molybdenum nanoparticles on N-doped carbon (Mo-N/C) demonstrated excellent conversion and selectivity (>90%) to benzaldehyde, with the catalyst remaining active over multiple recycling runs. rsc.org This indicates that the interaction between the metal and the nitrogen sites on the support is crucial for catalytic performance. rsc.org

| Catalyst System | Reaction Type | Substrate | Product | Performance Metric |

| Pd(NHC) complexes | Alcohol Oxidation | Alcohols | Aldehydes/Ketones | High turnover numbers at low O₂ concentration. nih.gov |

| Molybdenum on N-doped carbon (Mo-N/C) | Alcohol Oxidation | Benzyl alcohol | Benzaldehyde | >90% conversion and selectivity; stable for 5 recycling runs. rsc.org |

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions. Chiral diamine derivatives are prominent in this field, particularly for asymmetric reactions where controlling stereochemistry is essential. The Michael addition, which forms a carbon-carbon bond, is a powerful reaction that has been significantly advanced by organocatalysis. rsc.org

A well-studied example involves catalysts derived from (R, R)-1,2-diphenylethylenediamine (DPEN), a chiral diamine. A DPEN-based thiourea (B124793) organocatalyst can effectively promote the asymmetric Michael addition of cycloketones to nitroalkenes. mdpi.com The catalytic mechanism involves the primary amine group of the diamine reacting with the ketone to form a nucleophilic enamine intermediate. Simultaneously, the thiourea moiety activates the nitroalkene through hydrogen bonding, guiding the stereochemical outcome of the reaction. mdpi.com Using this approach with water as a solvent, researchers have achieved yields of ≥97% and enantioselectivity of 99% with very low catalyst loading (0.01 mol%). nih.gov

| Organocatalyst | Reaction | Reactants | Key Mechanistic Step | Result |

| (R,R)-DPEN-based thiourea | Asymmetric Michael Addition | Cycloketone + Nitroalkene | Formation of an enamine intermediate from the ketone and the catalyst's primary amine. mdpi.com | Produces a chiral product with high enantioselectivity. mdpi.com |

| (R,R)-DPEN-based thiourea | Asymmetric Michael Addition | Isobutyraldehyde + Maleimide | Enamine formation in aqueous media. | ≥97% yield and 99% enantioselectivity. nih.gov |

Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which offers significant practical advantages such as easy separation and recyclability. This compound can serve as a valuable nitrogen source for creating solid catalysts.

Nitrogen-doped (N-doped) carbon materials are a class of heterogeneous catalysts with unique properties. nih.gov They can be synthesized by pyrolyzing carbon-rich materials in the presence of a nitrogen-containing compound, such as a diamine. The introduction of nitrogen atoms into the carbon matrix creates various functionalities, including pyridinic, pyrrolic, and graphitic nitrogen species. mdpi.com

| N-Doped Carbon Functionality | Role in Catalysis | Example Reaction |

| Pyridine-type Nitrogen | Active Catalytic Site | Knoevenagel condensation, oxidation of xanthene. mdpi.com |

| Graphitic Nitrogen | Active Catalytic Site | Aerobic oxidation of alcohols. mdpi.com |

| All Nitrogen Species | Metal Anchoring Sites | Support for metal nanoparticles in various catalytic transformations. nih.govmdpi.com |

To bridge the gap between homogeneous and heterogeneous catalysis, organocatalysts can be immobilized on solid supports. This approach retains the high activity and selectivity of the molecular catalyst while allowing for its easy recovery and reuse, similar to a traditional heterogeneous catalyst.

Organocatalysts derived from diamines can be anchored to various polymer supports. While specific examples using this compound on polyacrylonitrile (B21495) fiber are not extensively detailed, the principle is broadly applicable. The functional groups on a polymer fiber can be used to covalently bond the catalyst molecule. Immobilizing chiral catalysts, such as those used for Michael additions, onto supports like hollow polystyrene nanospheres has been shown to create efficient and recyclable heterogeneous systems for asymmetric reactions. The use of polymer supports provides a practical method for implementing organocatalysis in continuous flow reactors and large-scale industrial processes, enhancing the sustainability of chemical synthesis.

Surface Chemistry and Catalytic Activity of Modified Supports

The modification of catalyst supports with this compound or its derivatives plays a crucial role in tuning the surface chemistry and, consequently, the catalytic performance of the final material. The introduction of diamine moieties onto the surface of a support material, such as silica (B1680970) or a polymer fiber, can significantly alter its properties, including surface basicity, hydrophilicity, and the ability to coordinate with and stabilize metal nanoparticles.

One example of such modification involves the functionalization of polyacrylonitrile fiber (PANF). The nitrile groups present on the surface of PANF can be chemically converted into amine-containing groups. In a specific study, PANF was modified by reacting it with N,N-dimethyl-1,3-propanediamine. This process results in a change in the elemental composition of the fiber, indicating the successful grafting of the diamine. The modification leads to a decrease in the carbon content and an increase in the hydrogen and nitrogen content of the fiber. This alteration of the surface chemistry is crucial for the subsequent application of the material as a catalyst or catalyst support, as the newly introduced tertiary amine and amide groups can act as active sites or as anchoring points for metal catalysts. tcichemicals.com

The elemental analysis of the original and modified polyacrylonitrile fiber is presented in the table below, illustrating the changes in surface chemistry upon functionalization with this compound.

Table 1: Elemental Analysis Data of PANF and this compound-Modified Fiber

| Fiber Sample | C (wt%) | H (wt%) | N (wt%) |

|---|---|---|---|

| Original PANF | 65.12 | 5.13 | 25.43 |

Data sourced from a study on the modification of polyacrylonitrile fibers. The decrease in nitrogen content in the modified fiber is attributed to the partial hydrolysis of the original C≡N groups and their reaction with N,N-dimethyl-1,3-propanediamine, which can lead to the release of ammonia (B1221849) and the formation of amides. tcichemicals.com

The introduction of nitrogen-containing groups, such as those from this compound, onto a catalyst support is known to enhance the dispersion and stability of metal nanoparticles. For instance, in palladium-catalyzed reactions, the presence of pyridinic nitrogen species on the support can coordinate with palladium, preventing agglomeration and facilitating efficient electron transfer between the metal and the support. This strong metal-support interaction is vital for maintaining catalytic activity over multiple cycles. While not specifically detailing this compound, the principle highlights the importance of such nitrogen functionalities in catalysis. scholaris.ca

Furthermore, the basicity of the support can be tailored by the introduction of amine groups, which can influence the selectivity of certain catalytic reactions. For example, in the hydrogenation of nitriles over nickel catalysts, the acidity or basicity of the support has a significant impact on the product distribution. scholaris.ca By functionalizing a support with this compound, it is possible to create a more basic microenvironment on the catalyst surface, which can be beneficial for base-catalyzed reactions.

Mechanistic Investigations of Catalytic Processes

The role of this compound and its derivatives in catalytic processes is often multifaceted, serving as ligands that coordinate with metal centers, as bases, or as reducing agents that participate directly in the catalytic cycle. Mechanistic investigations into reactions involving these compounds are crucial for understanding how they influence catalytic activity and selectivity.

Copper-Catalyzed Reactions with Diamine Ligands

Diamine ligands are extensively used in copper-catalyzed cross-coupling reactions. While the precise mechanistic details can be complex and are the subject of ongoing research, it is understood that the diamine coordinates to the copper center, modulating its electronic properties and stabilizing different oxidation states of copper within the catalytic cycle. nih.gov

A study on a copper(II) complex with a tridentate ligand derived from the condensation of N,N-dimethyl-1,3-diaminopropane and 2-pyridine carboxaldehyde, namely N,N-dimethyl-N'-(1-pyridinylmethylidene) propane-1,3-diamine (DPMPD), provides insight into the coordination chemistry that underpins its potential catalytic activity. The complex was characterized using various spectroscopic techniques. samipubco.comsamipubco.comresearchgate.net

Table 2: Characterization Data for the Copper(II) Complex of a DPMPD Ligand

| Characterization Technique | Observation | Interpretation |

|---|---|---|

| UV-Vis Spectroscopy | Weak, broad band in the 630-700 nm region | Corresponds to d-d transitions of the copper(II) center. |

| Intense bands below 400 nm | Attributed to ligand-to-metal charge transfer. | |

| Mass Spectrometry | Confirms the expected mass of the complex | Verifies the formation of the copper-ligand complex. |

Data sourced from the synthesis and characterization of a copper complex with a derivative of this compound. samipubco.comsamipubco.comresearchgate.net

In aerobic oxidation reactions catalyzed by copper/diamine systems, mechanistic studies have revealed that the diamine ligand can undergo in situ oxidation to form a nitroxyl (B88944) radical. This radical then acts as a cocatalyst with the copper center to promote the oxidation of substrates like alcohols. This "oxidative self-processing" of the ligand is a key step in generating the highly active catalytic species. acs.org

Role in Atom Transfer Radical Polymerization (ATRP)

In the context of ATRP, tertiary amines can play a crucial role as reducing agents for the copper(II) deactivator complex (e.g., Br-Cu(II)/L) back to the copper(I) activator complex (Cu(I)/L). This process, known as Activators Regenerated by Electron Transfer (ARGET) ATRP, allows for a reduction in the concentration of the copper catalyst used. acs.orgnih.govfigshare.comresearchgate.netresearchgate.net

The mechanism of reduction can proceed via an outer-sphere electron transfer (OSET) or an inner-sphere electron transfer (ISET). For most tertiary amines, the OSET mechanism is favored, where the amine donates an electron to the copper(II) complex without direct coordination in the inner sphere. The rate of this reduction is related to the redox potential of the amine. This continuous regeneration of the Cu(I) activator is essential for maintaining control over the polymerization. acs.orgnih.govfigshare.comresearchgate.net

The general mechanism for the reduction of the Cu(II) complex by a tertiary amine in ATRP can be summarized as follows:

Reduction of Cu(II) to Cu(I): A tertiary amine (R₃N) reduces the deactivator complex (X-Cu(II)/L) to the activator complex (Cu(I)/L).

X-Cu(II)/L + R₃N → Cu(I)/L + [X-R₃N]⁺

Activation of Dormant Polymer Chain: The regenerated Cu(I)/L activator reacts with a dormant polymer chain (Pₙ-X) to generate a propagating radical (Pₙ•) and the Cu(II) deactivator.

Pₙ-X + Cu(I)/L ⇌ Pₙ• + X-Cu(II)/L

Propagation: The radical Pₙ• adds to a monomer molecule.

Pₙ• + M → Pₙ₊₁•

This process highlights a direct mechanistic role for tertiary amines, such as the N,N-dimethylamino group in this compound, in a significant catalytic polymerization process.

Applications in Advanced Materials and Polymer Science

Incorporation into Polymeric Architectures

The distinct structure of N,N-Dimethylpropanediamine makes it a valuable monomer and modifying agent for incorporation into various polymer structures. It can be integrated into polymer backbones, used in copolymerizations, and employed for the surface modification of materials to impart specific properties.

This compound and its derivatives are utilized in the synthesis of copolymers to introduce functional groups along the polymer backbone. These functional groups can significantly alter the physical and chemical properties of the resulting material. For instance, the incorporation of diamine monomers is a strategy used to modify the properties of polymers such as fluorinated polyimides. The structure of the diamine can influence the polymer's dielectric constant, thermal stability, and mechanical properties by altering chain packing and intermolecular interactions mdpi.com.

A key application in this area is the creation of stimuli-responsive polymers. For example, N-(3-(dimethylamino)propyl)methacrylamide (DMAPMA), a derivative of this compound, is a commercially available monomer used to synthesize polymers that respond to changes in pH, temperature, and CO2 levels nih.gov. When copolymerized with monomers like methyl methacrylate (MMA), the resulting amphiphilic copolymers can self-assemble in aqueous solutions. The tertiary amine groups originating from the DMAPMA units can be protonated or deprotonated depending on the pH, making the polymer's solubility and aggregation behavior tunable nih.gov. This pH-responsiveness is a direct result of the functional amine groups integrated into the polymer's structure.

Table 1: Properties of Stimuli-Responsive Copolymers Incorporating Amine Functionality

| Copolymer System | Stimuli-Responsiveness | Potential Applications | Reference |

|---|---|---|---|

| P(DMAPMA-co-MMA) | pH, Temperature, CO2 | Sensing, Drug Delivery | nih.gov |

| Poly(L-aspartic acid)-based nanoparticles with N,N-diisopropylaminoethyl groups | pH | Drug Delivery | mdpi.com |

This table illustrates the types of functionalities and applications that can be achieved by incorporating diamine-containing monomers into copolymer structures.

This compound is widely recognized for its role as a curing agent and accelerator for epoxy resins nbinno.comyolatech.com. In this capacity, the amine hydrogens react with the epoxide groups of the resin in a ring-opening addition polymerization. This reaction creates a highly cross-linked, three-dimensional thermoset network, which is responsible for the final material's rigidity, chemical resistance, and thermal stability threebond.co.jpresearchgate.net.

The choice of curing agent is critical as it dictates the curing conditions (e.g., room temperature or elevated temperature), pot life, and the ultimate properties of the cured epoxy threebond.co.jpijert.org. Aliphatic amines like this compound are typically used for room-temperature curing, offering rapid reaction times threebond.co.jp. The resulting cured resin exhibits superior mechanical and thermal properties, making it suitable for demanding applications in coatings, adhesives, and composite materials nbinno.com.

Research has focused on developing novel amine-epoxy compositions to enhance specific properties. For example, a patent describes N,N'-dimethyl secondary diamine polymers as curing agents that can improve "walk-on" dry times, hardness development, and impact resistance in coatings google.com. The performance of the cured epoxy, including its glass transition temperature (Tg) and mechanical strength, is directly related to the structure and crosslink density imparted by the amine curing agent researchgate.net.

Table 2: Effect of Amine Curing Agents on Epoxy Resin Properties

| Property | Influence of Aliphatic Amine Curing Agents | Typical Applications |

|---|---|---|

| Curing Time | Rapid cure at ambient temperatures threebond.co.jp | Coatings, Adhesives |

| Mechanical Strength | High mechanical strength ijert.org | Structural Adhesives, Composites |

| Thermal Stability | Good thermal resistance | Potting and Encapsulation |

| Chemical Resistance | Excellent chemical resistance researchgate.net | Industrial Flooring, Linings |

This table summarizes the general effects of using aliphatic amine curing agents like this compound on the final properties of epoxy resins.

The surface properties of materials, particularly textile fibers, can be tailored using chemical modification techniques. Aminolysis, a process involving the treatment of a material with an amine, is an effective method for introducing functional amine groups onto the surface of polyester fibers researchgate.net. While studies often cite the use of other diamines like ethylenediamine, the principles are directly applicable to this compound.

This surface functionalization can convert a hydrophobic polyester surface into a more hydrophilic one, improving properties such as wettability and dyeability researchgate.netfiber-yarn.com. The introduced amine groups act as reactive sites for the subsequent grafting of other molecules or the immobilization of nanoparticles. For instance, polyester fabric treated with ethylenediamine showed an increased capacity to bind silver ions, which were then reduced to form antibacterial silver nanoparticles on the fiber surface mdpi.comresearchgate.net. This modification can impart valuable functionalities like antibacterial and antioxidant properties to standard textiles mdpi.com.

The process of aminolysis involves the amine reacting with the ester groups on the polyester surface, leading to chain scission and the formation of amide and hydroxyl end groups. This reaction is typically confined to the surface, thereby preserving the bulk mechanical properties of the fiber while altering its surface chemistry researchgate.net.

Design and Synthesis of Functional Polymers

The synthesis of functional polymers—polymers designed with specific, targeted properties and functions—is a significant area of materials science. The inclusion of this compound or its derivatives into polymer chains is a key strategy for creating such materials, particularly those intended for biomedical applications researchgate.netmdpi.comsigmaaldrich.comsigmaaldrich.com.

The primary route to this functionality is through the amine groups of the diamine. Polymers with ionizable moieties, such as the tertiary amines in DMAPMA, are a major class of pH-responsive polymers nih.gov. The design principle is based on the reversible protonation and deprotonation of these amine groups in response to changes in the surrounding pH nih.govresearchgate.net. Below their pKa, the amine groups become protonated and positively charged, leading to electrostatic repulsion between polymer chains and increased solubility in water. Above the pKa, the groups are deprotonated and neutral, causing the polymer to become more hydrophobic and potentially aggregate or precipitate.

This pH-responsive behavior is critical for applications such as controlled drug delivery systems. A drug can be encapsulated within a polymeric nanoparticle (micelle) at physiological pH (around 7.4) and then released in the more acidic microenvironment of a tumor or within a specific cellular compartment like the endosome mdpi.comnih.gov. The synthesis of these polymers can be precisely controlled using advanced polymerization techniques, such as reversible-deactivation radical polymerization (ATRP and RAFT), which allow for well-defined molecular weights and architectures nih.gov.

Development of Sensor Technologies

While direct and extensive application of this compound in commercial sensor technologies is not widely documented, the functional polymers derived from it possess characteristics that make them promising candidates for sensor development. The ability of these polymers to respond to external stimuli is the key feature that can be harnessed for sensing applications mdpi.com.

Polymers containing this compound moieties could be developed into chemical sensors, particularly for detecting pH changes. The same protonation/deprotonation mechanism that enables pH-responsive drug delivery could be used to trigger a detectable signal, such as a change in fluorescence or electrical conductivity, in the presence of an acidic or basic analyte.

Furthermore, this compound can be used as a cross-linking agent to form hydrogel networks. If these hydrogels also incorporate conductive components, such as ions or conductive nanoparticles, they can function as flexible sensors for strain, pressure, or other physical stimuli nih.govmdpi.com. The cross-linked polymer network provides the mechanical structure, while the deformation of this network alters the electrical pathways, leading to a measurable change in resistance or conductivity. For instance, multifunctional hydrogels have been developed that exhibit high sensitivity and can be used to monitor human movements nih.gov. The development of gas sensors is another area where functional polymers are employed, as they can interact with gas molecules and produce a detectable response mdpi.comnih.gov. The amine functionalities within polymers derived from this compound could potentially interact with specific gas molecules, opening another avenue for sensor research.

Research in Bio Organic and Medicinal Chemistry Focus on Chemical Mechanisms

Design and Synthesis of Bioactive Molecular Scaffolds

The unique structure of N,N-Dimethylpropanediamine, often in the form of a (3-(dimethylamino)propyl) side chain, is frequently utilized to connect a pharmacophore or a large planar system to the rest of a molecule. The tertiary amine is typically protonated at physiological pH, providing a positive charge that can facilitate interactions with biological targets such as the phosphate backbone of nucleic acids or anionic sites in enzymes. The primary amine provides a reactive handle for synthetic elaboration.

This compound is a key component in the design of inhibitors for aminoglycoside-modifying enzymes (AMEs), which are a primary cause of bacterial resistance to aminoglycoside antibiotics. nih.govnih.gov The design strategy often involves mimicking the 1,3-diamine pharmacophore present in the 2-deoxystreptamine ring of aminoglycosides. nih.gov

Researchers have synthesized discovery libraries by attaching various side chains to a 1,3-diamine motif to identify non-carbohydrate inhibitors of AMEs. nih.gov In this context, the this compound moiety serves as one part of a larger, substituted propane-1,3-diamine scaffold. For instance, N-cyclohexyl-N'- (3-dimethylamino-propyl)-propane-1,3-diamine was identified as a competitive inhibitor of the enzyme aminoglycoside-2''-nucleotidyltransferase-Ia (ANT2''). nih.gov Another derivative, N-[2-(3,4-dimethoxyphenyl)-ethyl]-N'- (3-dimethylamino-propyl)-propane-1,3-diamine, was found to be a competitive inhibitor of two different enzymes, aminoglycoside-3'-phosphotransferase-IIIa (APH3') and ANT2'', with respect to metal-ATP. nih.gov

The (3-(dimethylamino)propyl) group derived from this compound is a common feature in the design of G-quadruplex (G4) ligands. G-quadruplexes are secondary structures formed in guanine-rich regions of nucleic acids and are implicated in cancer and other diseases. nih.govnih.gov Ligands are designed to bind and stabilize these structures, thereby interfering with cellular processes like telomere maintenance or oncogene expression.

The positively charged dimethylamino group interacts favorably with the negatively charged phosphate backbone of the DNA, while the flexible propyl chain allows the ligand's core, often a large aromatic system like naphthalene diimide (NDI) or acridine, to stack effectively on the terminal G-quartet of the G-quadruplex. nih.govresearchgate.net The synthesis of these ligands typically involves the reaction of a core scaffold, such as naphthalenetetracarboxylic dianhydride, with this compound to attach the side chains. nih.gov

Quinazoline and its oxidized form, quinazolinone, are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including enzyme inhibition. nih.govrsc.orgsemanticscholar.org The synthesis of quinazoline derivatives involves various chemical strategies, often building the heterocyclic system through cyclization reactions. researchgate.netnih.gov While diverse side chains are attached to the quinazoline core to modulate activity, the direct and frequent use of this compound as a key building block in the synthesis of high-potency quinazoline inhibitors is not prominently highlighted in recent literature, which tends to focus on modifications of the quinazoline ring itself or the attachment of other functionalized side chains. nih.govrsc.org

Thiacalix[n]arenes are macrocyclic compounds used as scaffolds for creating complex host molecules. N,N-dimethylamino functional groups are incorporated into these scaffolds to create derivatives with specific binding properties. For example, sulfobetaine derivatives of p-tert-butylthiacalix rsc.orgarene have been synthesized by reacting macrocycles containing terminal N,N-dimethyl fragments with 1,4-butane sultone. This functionalization creates zwitterionic structures on the thiacalixarene platform, which can influence properties like water solubility and the ability to form stable associates with proteins.

Acridine derivatives are well-known DNA intercalating agents. To enhance their binding affinity and biological activity, two acridine units are often linked together to form bis-acridines or acridine dimers. sci-hub.senih.gov A (3-(dimethylamino)propyl)amine or a similar polyamine chain frequently serves as the linker connecting the two acridine chromophores. The synthesis can involve the condensation of a substituted N,N-bis(3-aminopropyl)amine with a reactive acridine precursor, such as 6,9-dichloro-2-methoxy-acridine. sci-hub.se The linker's length and flexibility, provided by the propanediamine backbone, are crucial for allowing the two acridine rings to effectively bis-intercalate (insert between two separate pairs of DNA base pairs).

Structure-Activity Relationship (SAR) Studies and Molecular Design

Structure-activity relationship (SAR) studies are essential for optimizing the design of bioactive molecules. For compounds incorporating the this compound moiety, SAR studies focus on how modifications to the side chain and the core scaffold affect biological activity. researchgate.netnih.gov

For inhibitors of aminoglycoside-modifying enzymes, the nature of the substituents on the propane-1,3-diamine core is critical. The SAR data reveals that different side chains confer inhibitory activity against different AMEs, highlighting the possibility of tuning selectivity. nih.gov

| Compound | Target Enzyme(s) | Inhibition Profile |

|---|---|---|

| N-cyclohexyl-N'-(3-dimethylamino-propyl)-propane-1,3-diamine | ANT2'' | Competitive with respect to aminoglycoside binding |

| N-[2-(3,4-dimethoxyphenyl)-ethyl]-N'-(3-dimethylamino-propyl)-propane-1,3-diamine | APH3', ANT2'' | Competitive with respect to metal-ATP |

Similarly, for acridine dimers, modifications to the linker are used to investigate their impact on DNA binding and anticancer activity. Studies on triamine-linked acridine dimers show that while most derivatives have potent DNA binding and in vitro cytotoxicity, these two activities are not always directly correlated, suggesting complex mechanisms of action. sci-hub.senih.gov

For some enzyme inhibitors, such as those targeting Aminoglycoside 6′-N-acetyltransferase Type Ib, detailed SAR studies on complex scaffolds have shown that while the core structure is essential, modifications at different positions can have varied effects, demonstrating the potential for further optimization. mdpi.commdpi.comresearchgate.net The lipophilicity and steric properties conferred by moieties related to this compound are key descriptors in these quantitative SAR analyses. researchgate.net

Development of Chemical Probes and Research Tools

While not typically the primary pharmacophore, the this compound moiety serves as a crucial component in the construction of various chemical probes, including those for molecular imaging. Its diamine nature provides two points of attachment, allowing it to act as a linker connecting a recognition element (e.g., a ligand for a specific receptor) to a reporter molecule (e.g., a fluorophore or a radiolabel). The length and flexibility of the propanediamine chain can be critical in positioning the reporter group in a way that minimizes steric hindrance and allows for optimal interaction of the recognition element with its biological target.

In the synthesis of complex glycohybrids with potential antiparasitic activities, this compound has been utilized as a solvent and a reagent in microwave-assisted synthetic processes. Specifically, it has been employed in the synthesis of azide-functionalized naphthalenediimide (NDI) derivatives, which are precursors for creating sugar-NDI conjugates. These conjugates are being investigated for their biological activities, and the diamine plays a role in the synthetic pathway leading to these research tools.

The versatility of the this compound unit is also evident in its potential use in constructing radiolabeled probes for positron emission tomography (PET) imaging. The diamine can be incorporated into the linker that connects a targeting moiety to a chelator for a positron-emitting radionuclide. The physicochemical properties of the linker, influenced by the this compound core, can affect the biodistribution and pharmacokinetics of the PET probe.

Elucidation of Molecular Mechanisms of Action

The ability of this compound-derived ligands to form stable metal complexes is another avenue through which this compound contributes to the study of molecular mechanisms. The aforementioned copper complex with a ligand derived from N,N-dimethyl-N'-(1-pyridinylmethylidene) propane-1,3-diamine provides a tool to investigate the mechanisms of metal-induced toxicity and biocidal action. By studying how such complexes interact with cellular components, researchers can gain insights into the molecular pathways disrupted by these agents.

The following table summarizes the key research findings related to the application of this compound in bio-organic and medicinal chemistry research:

| Research Area | Application of this compound | Key Findings |

| Chemical Probe Development | Used as a solvent and reagent in the synthesis of azide-functionalized naphthalenediimide (NDI) precursors for sugar-NDI conjugates. | Facilitates the synthesis of building blocks for potential antiparasitic agents. |

| Chemical Probe Development | Forms the backbone of a tridentate ligand for a copper complex with biocidal activity. | The diamine scaffold is crucial for the structure and biological activity of the metal complex. |

| Elucidation of Molecular Mechanisms | Core structure in derivatives of 1,3-propanediamine exhibiting cytotoxic effects. | Derivatives induce ROS-mediated apoptosis, indicating the role of the diamine scaffold in the molecule's biological action. |

Advanced Analytical and Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of N,N'-Dimethyl-1,3-propanediamine by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

Due to the molecule's symmetry (CH₃-NH-CH₂-CH₂-CH₂-NH-CH₃), the number of unique signals in both ¹H and ¹³C NMR spectra is simplified.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three primary signals corresponding to the three distinct proton environments, in addition to the signal from the N-H protons.

Methyl Protons (CH₃): The six protons of the two equivalent methyl groups would appear as a sharp singlet.

Terminal Methylene (B1212753) Protons (N-CH₂): The four protons of the two methylene groups adjacent to the nitrogen atoms would appear as a triplet, due to coupling with the central methylene group.

Central Methylene Protons (C-CH₂-C): The two protons of the central methylene group would appear as a quintet, as they are coupled to the four protons of the two adjacent methylene groups.

Amine Protons (N-H): The two N-H protons would typically appear as a broad singlet. This signal's chemical shift can be variable, and the proton can be exchanged with deuterium (B1214612) by adding D₂O, causing the peak to disappear from the spectrum.

Interactive Data Table: Predicted ¹H NMR Data for N,N'-Dimethyl-1,3-propanediamine

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| NH -CH₃ | 1.0 - 2.5 (variable) | Broad Singlet | 2H |

| NH-CH₃ | ~2.4 | Singlet | 6H |

| NH-CH₂ - | ~2.6 | Triplet | 4H |

| -CH₂-CH₂ -CH₂- | ~1.6 | Quintet | 2H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon backbone. Given the molecule's symmetry, three distinct carbon signals are expected.

Interactive Data Table: Predicted ¹³C NMR Data for N,N'-Dimethyl-1,3-propanediamine

| Carbon (Label) | Predicted Chemical Shift (δ, ppm) |

| NH-C H₃ | ~37 |

| NH-C H₂- | ~50 |

| -CH₂-C H₂-CH₂- | ~30 |

Infrared (IR) and Raman Spectroscopy (e.g., FTIR, ATR-IR)

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups and fingerprint the molecular structure of N,N'-Dimethyl-1,3-propanediamine. nih.gov Publicly available databases confirm the existence of FTIR, ATR-IR, and Raman spectra for this compound. nih.gov

Key characteristic vibrations include:

N-H Stretching: As a secondary amine, it exhibits a characteristic N-H stretching vibration, typically appearing as a single, medium-intensity band in the 3300-3500 cm⁻¹ region.

C-H Stretching: Strong, sharp bands between 2800 and 3000 cm⁻¹ correspond to the symmetric and asymmetric stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups.

N-H Bending: A bending (scissoring) vibration for the secondary amine group is typically observed in the 1550-1650 cm⁻¹ range.

C-H Bending: Deformation and bending vibrations for the CH₂ and CH₃ groups appear in the 1350-1470 cm⁻¹ region.

C-N Stretching: The stretching of the carbon-nitrogen bond in aliphatic amines gives rise to absorptions in the 1000-1250 cm⁻¹ region.

Interactive Data Table: Key IR and Raman Vibrational Modes for N,N'-Dimethyl-1,3-propanediamine

| Wavenumber (cm⁻¹) | Vibrational Mode | Type |

| ~3300 | N-H Stretch | IR, Raman |

| 2800 - 3000 | C-H Stretch (aliphatic) | IR, Raman |

| ~1590 | N-H Bend | IR |